20-Hydroxymethyl Prednisone(Mixture of Diastereomers)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

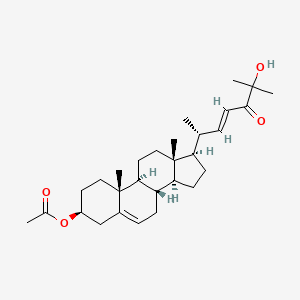

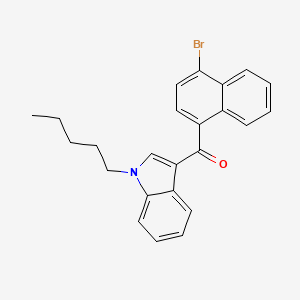

20-Hydroxymethyl Prednisone is a mixture of diastereomers . It is also known as (17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione . The molecular formula of 20-Hydroxymethyl Prednisone is C22H30O5 and its molecular weight is 374.47 .

Synthesis Analysis

The synthesis of 20-Hydroxymethyl Prednisone and similar steroids often involves microbial transformation from phytosterol . Mycobacterium sp. serve as the main industrial microbial strains that are capable of introducing selective functional modifications of steroidal intermediate . The conversion of prednisolone to 20β-hydroxy prednisone by Streptomyces roseochromogenes TS79 was different from a previous study on the microbial transformation of steroid by this organism .Molecular Structure Analysis

The molecular structure of 20-Hydroxymethyl Prednisone is based on the steroid core structure, which is a terpenoid lipid with four cycloalkane rings (A-D) . The specific modifications and additions to this core structure give 20-Hydroxymethyl Prednisone its unique properties .Chemical Reactions Analysis

The chemical reactions involving 20-Hydroxymethyl Prednisone are likely to be similar to those of other steroids. These reactions are typically catalyzed by enzymes produced by microorganisms during biotransformation . For instance, a novel steroid precursor, 9,21-dihydroxy-20-methylpregna-4-en-3-one (9-OH-4-HP), was obtained from phytosterols by modifying multiple genes and improving the intracellular environment in M. neoaurum .作用机制

While the specific mechanism of action for 20-Hydroxymethyl Prednisone is not mentioned in the search results, it is likely to be similar to that of prednisone. Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid . It decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability .

未来方向

The field of microbial steroid transformations is advancing, with new techniques being developed to improve existing microbial biocatalysts and create new ones . The global market of steroids is growing annually and is projected to reach $17 billion in 2025 . Therefore, the development of new steroid derivatives like 20-Hydroxymethyl Prednisone could have significant implications for the pharmaceutical industry .

属性

CAS 编号 |

1620672-12-9 |

|---|---|

分子式 |

C22H30O5 |

分子量 |

374.477 |

IUPAC 名称 |

(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1 |

InChI 键 |

BGNNNDQIXPRQCW-HSSWZHAFSA-N |

SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |

同义词 |

(17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)